molecular formula C10H17PSi B14611914 Methyl(phenyl)(trimethylsilyl)phosphane CAS No. 59877-21-3

Methyl(phenyl)(trimethylsilyl)phosphane

Cat. No.: B14611914
CAS No.: 59877-21-3
M. Wt: 196.30 g/mol
InChI Key: IELUJVVQKYRHJI-UHFFFAOYSA-N
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Description

Methyl(phenyl)(trimethylsilyl)phosphane (CAS: Not explicitly provided; structurally analogous to compounds in ) is an organophosphorus compound featuring a phosphorus center bonded to three distinct substituents: a methyl group, a phenyl group, and a trimethylsilyl (TMS) group. This unique combination of substituents imparts both steric bulk and electronic modulation to the molecule. The TMS group, a silicon-based moiety, enhances thermal stability and alters reactivity compared to purely carbon-based phosphanes . The compound is synthesized via methods such as hydrophosphination of secondary phosphines with unsaturated nitriles or reactions involving trimethylsilylphosphines with electrophiles (e.g., γ-chloroalkylnitriles) . Its structural characterization typically employs NMR spectroscopy, X-ray crystallography, and elemental analysis .

Properties

CAS No.

59877-21-3

Molecular Formula

C10H17PSi

Molecular Weight

196.30 g/mol

IUPAC Name

methyl-phenyl-trimethylsilylphosphane

InChI

InChI=1S/C10H17PSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI Key

IELUJVVQKYRHJI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)P(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents or organolithium compounds. For example, the reaction of chlorophosphine with trimethylsilylmagnesium chloride can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of tertiary phosphines, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophilic substrates for substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal reactivity .

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphanes

Steric and Electronic Effects

  • Trimethylsilyl (TMS) vs. Phenyl Substituents: The TMS group in Methyl(phenyl)(trimethylsilyl)phosphane introduces greater steric bulk compared to phenyl groups in triphenylphosphane (PPh₃). For instance, the TMS moiety (ionic radius ~2.08 Å) creates a more crowded coordination environment than phenyl groups, hindering dimerization and stabilizing monomeric forms . Electronically, the TMS group exerts a weaker inductive electron-withdrawing effect compared to electronegative substituents like methoxy, enhancing the phosphorus lone pair’s nucleophilicity .
  • Methyl vs. Larger Alkyl Groups :
    Methyl substituents (as in trimethylphosphane) provide minimal steric hindrance but lack the electronic stabilization of silicon. In contrast, this compound benefits from the TMS group’s hyperconjugative σ*-orbital interactions, which delocalize electron density and reduce susceptibility to oxidation .

Catalytic and Coordination Chemistry

  • Ligand Behavior: this compound acts as a stronger σ-donor than PPh₃ (Mayer’s cation affinity ~60 kJ/mol higher) due to the TMS group’s electron-donating effects . This enhances its utility in stabilizing low-coordinate metal centers, as seen in palladium(II) complexes for Suzuki-Miyaura couplings (cf. ).
  • Comparison with Bulky Ligands :
    Unlike tris(5H-dibenzo[a,d]cyclohepten-5-yl)phosphane (trop₃P), which exhibits extreme steric demand for radical stabilization in rhodium complexes (), this compound offers moderate steric bulk, making it suitable for catalysis in less hindered substrates .

Data Tables of Key Properties

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) CAS Number Key Applications
This compound C₁₀H₁₇PSi ~212.3 (estimated) N/A Catalysis, ligand synthesis
Triphenylphosphane (PPh₃) C₁₈H₁₅P 262.29 603-35-0 Staudinger reaction, catalysis
Trimethyl phosphate C₃H₉O₄P 140.07 512-56-1 Solvent, flame retardant
Tris(trimethylsilyl) phosphate C₉H₂₇O₄PSi₃ 326.53 10497-05-9 Silicon-based coatings

Table 2: Substituent Effects on Phosphane Reactivity

Substituent Steric Bulk (Tolman Cone Angle, θ) Electronic Effect (σ-donor strength)
Trimethylsilyl (TMS) ~160° Moderate σ-donor
Phenyl ~145° Weak σ-donor
Methyl ~118° Weak σ-donor
2,4,6-Tris[bis(TMS)]phenyl >190° Strong σ-donor

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